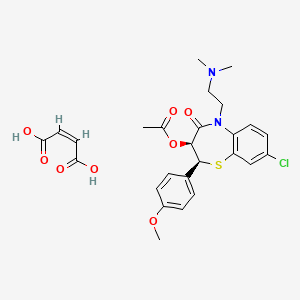
Clentiazem maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clentiazem maleate is a small molecule drug developed by Mitsubishi Tanabe Pharma Corporation. It is a calcium channel blocker, specifically targeting voltage-dependent calcium channels. The compound is used primarily for its cardiovascular effects, including the treatment of conditions such as angina pectoris, hypertension, and atherosclerosis .
Preparation Methods
The synthesis of Clentiazem maleate involves several steps. The key intermediate is a benzothiazepine derivative, which is synthesized through a series of reactions including chlorination, amination, and esterification. The final product, this compound, is obtained by reacting the benzothiazepine derivative with maleic acid .
Synthetic Route:
Chlorination: The starting material undergoes chlorination to introduce a chlorine atom.
Amination: The chlorinated intermediate is then reacted with a dimethylaminoethyl group.
Esterification: The resulting compound is esterified with acetic acid.
Reaction with Maleic Acid: The final step involves reacting the esterified compound with maleic acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Clentiazem maleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can also undergo reduction reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the ester and amine groups.
Substitution Products: Substituted benzothiazepine derivatives.
Scientific Research Applications
Clentiazem maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their interactions with other molecules.
Biology: this compound is used in research on cellular calcium signaling and its effects on various biological processes.
Medicine: The compound is studied for its therapeutic potential in treating cardiovascular diseases, including angina pectoris, hypertension, and atherosclerosis.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in quality control .
Mechanism of Action
Clentiazem maleate exerts its effects by blocking voltage-dependent calcium channels, specifically the N-type calcium channels. This action inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in cardiac contractility. The compound also has vasorelaxing and negative inotropic actions, similar to other calcium channel blockers .
Molecular Targets and Pathways:
Voltage-Dependent Calcium Channels: this compound targets these channels, preventing calcium ion influx.
Vasodilation Pathway: By inhibiting calcium influx, this compound promotes vasodilation, reducing blood pressure and improving blood flow.
Comparison with Similar Compounds
- Diltiazem
- Nifedipine
- Verapamil
- Amlodipine
- Nicardipine
Properties
CAS No. |
96128-92-6 |
|---|---|
Molecular Formula |
C26H29ClN2O8S |
Molecular Weight |
565.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate |
InChI |
InChI=1S/C22H25ClN2O4S.C4H4O4/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3;5-3(6)1-2-4(7)8/h5-10,13,20-21H,11-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,21+;/m1./s1 |
InChI Key |
FTUXVMVEKYLKGE-WECFPGDBSA-N |
SMILES |
CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)OC1C(SC2=C(C=CC(=C2)Cl)N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.C(=CC(=O)O)C(=O)O |
Synonyms |
3-acetoxy-8-chloro-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one maleate 8-chlorodiltiazem clentiazem clentiazem maleate TA 3090 TA-3090 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-({1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)hydrazinecarboxylate](/img/structure/B1239611.png)

![N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B1239613.png)
![4-[(E)-[5-chloro-3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1239614.png)
![1-[[3-(3,4-Dimethoxyphenyl)-1-phenyl-pyrazol-4-yl]methyleneamino]-3-isopropyl-thiourea](/img/structure/B1239615.png)

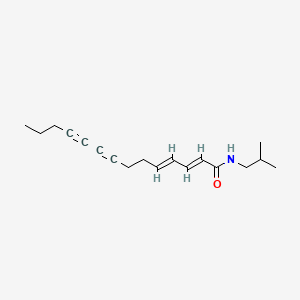
![[(1R,7S,12R,13E,20R)-7-amino-4-chloro-20-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-25-hydroxy-9-oxo-2,10-dioxatetracyclo[11.7.3.23,6.016,20]pentacosa-3(25),4,6(24),13(23),16,18-hexaen-14,21-diyn-12-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1239622.png)
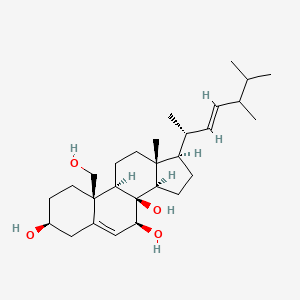
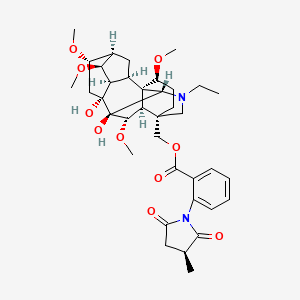
![3-(4-chlorophenyl)-1-methyl-N-[(5-methyl-2-furanyl)methyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1239629.png)
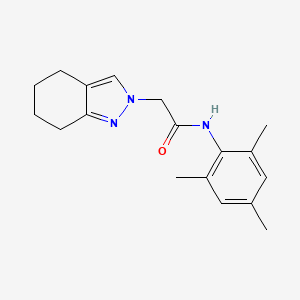
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2S)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol](/img/structure/B1239633.png)

